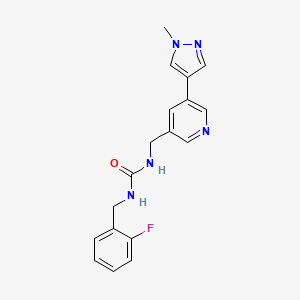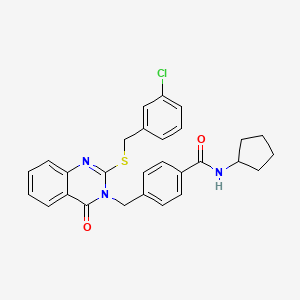![molecular formula C10H10N4 B2867804 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine CAS No. 2309708-46-9](/img/structure/B2867804.png)
1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrido[3,4-d]pyrimidine core with an azetidine ring attached at the 4-position. The unique structure of this compound makes it a promising candidate for various biological and pharmacological applications, particularly in the development of anticancer agents.
作用機序
Target of Action
The primary target of 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine is protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, it disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The compound’s action primarily affects the protein kinase signaling pathways . The inhibition of protein kinases disrupts the normal signaling processes within the cell, leading to alterations in cell growth, differentiation, and metabolism . This disruption can lead to the death of cancer cells, thereby exhibiting its anticancer activity .
Pharmacokinetics
It’s worth noting that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of apoptosis within cancer cells . This is achieved by disrupting the normal functioning of protein kinases, leading to alterations in cell growth regulation, differentiation, migration, and metabolism .
生化学分析
Biochemical Properties
4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a protein kinase essential for cell growth and metabolism . The nature of these interactions is typically through binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
In cellular contexts, 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine has been shown to exert significant effects on various types of cells. For example, it has been reported to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell signaling pathways and gene expression, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine involves binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle progression . This inhibition is achieved through binding interactions at the active site of the enzyme .
Dosage Effects in Animal Models
While there is a lack of specific information on the dosage effects of 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine in animal models, compounds of the pyrazolo[3,4-d]pyrimidine class have been studied in various in vivo models for their anticancer activity .
Metabolic Pathways
Pyrazolo[3,4-d]pyrimidine compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine typically involves the construction of the pyrido[3,4-d]pyrimidine core followed by the introduction of the azetidine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the pyrido[3,4-d]pyrimidine scaffold, which is then functionalized to introduce the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that facilitate the cyclization and functionalization steps is also common in industrial settings .
化学反応の分析
Types of Reactions
1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrido[2,3-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Quinazoline: A fused heterocyclic compound with similar biological activities.
Uniqueness
1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
特性
IUPAC Name |
4-(azetidin-1-yl)pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-4-14(5-1)10-8-2-3-11-6-9(8)12-7-13-10/h2-3,6-7H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDACVNKXOAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2867721.png)
![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-2-ethoxybenzamide](/img/structure/B2867724.png)
![1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2867728.png)


![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2867736.png)
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2867741.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2867743.png)
